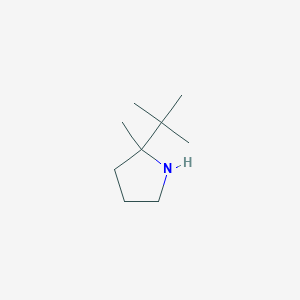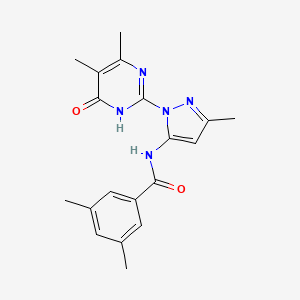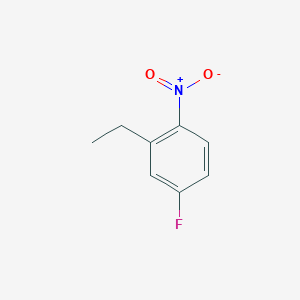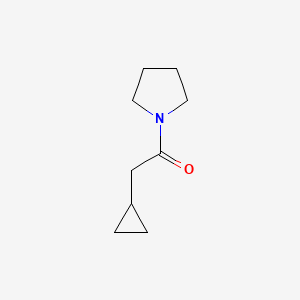
2-Tert-butyl-2-methylpyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-2-methylpyrrolidine is a chemical compound with the molecular formula C9H19N . It has a molecular weight of 141.26 . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound is characterized by a five-membered pyrrolidine ring with a tert-butyl group and a methyl group attached to the same carbon .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Medicinal Chemistry
2-Tert-butyl-2-methylpyrrolidine serves as a key intermediate or reagent in the synthesis of complex molecules. For instance, it is involved in the preparation of 4-Fluoropyrrolidine derivatives which are significant in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. These derivatives are synthesized through double fluorination processes using specific reagents and can be further transformed into various useful intermediates such as 4-fluoropyrrolidine-2-carboxamides and -N-methoxy-N-methylcarboxamide (Weinreb amide) in excellent yields. This process highlights the compound's role in reducing synthetic steps for medicinal applications (Singh & Umemoto, 2011).
Material Science
In materials science, This compound derivatives are explored for their electrochemical properties. For example, they have been used in formulations of electrolytes for lithium-ion batteries , demonstrating improvements in thermal stability, ionic conductivity, and overall performance (Kühnel et al., 2011).
Photophysical and Electrochemical Studies
Additionally, these compounds find applications in the synthesis of polypyridine ruthenium(II) complexes , which are important for studying photochemical and electrochemical properties. Such complexes, incorporating this compound or its structural analogs, have been characterized for their potential in ligand exchange reactions and stability under irradiation, indicating their utility in photophysical experiments and material development (Bonnet et al., 2003).
Advanced Organic Synthesis Techniques
The compound's versatility is further exemplified in advanced organic synthesis techniques, such as in the palladium-catalyzed three-component reaction for the synthesis of aminopyrroles and bicyclic analogues. This showcases its role in facilitating complex reactions involving multiple components, leading to the formation of structurally diverse and functionally rich organic compounds (Qiu, Wang, & Zhu, 2017).
NMR Studies in Protein Research
In protein research, derivatives of this compound, such as O-tert-Butyltyrosine , have been used as NMR tags for high-molecular-weight systems. This application is crucial for measuring ligand binding affinities and understanding protein structure and interactions, providing a non-invasive method to observe proteins in solution (Chen et al., 2015).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-tert-butyl-2-methylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2,3)9(4)6-5-7-10-9/h10H,5-7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPDHLHMDCNTPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)-N,N,4-trimethylthiazole-5-carboxamide](/img/structure/B2731251.png)

![1-(propan-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2731255.png)
![2-[1-[(1-Methyl-2-oxopyridin-4-yl)methyl]piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2731256.png)
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2731257.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-nitrobenzamide](/img/structure/B2731258.png)





![5-Bromo-N-[2-(4-phenylpiperazin-1-yl)ethyl]pyrimidin-2-amine](/img/structure/B2731268.png)

